molecular formula C9H9Cl2N3O B564486 Guanfacine-13C, 15N3 CAS No. 1189924-28-4

Guanfacine-13C, 15N3

Cat. No. B564486
M. Wt: 250.063
InChI Key: INJOMKTZOLKMBF-DATIIYMNSA-N
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Description

Guanfacine-13C, 15N3 is the 13C and 15N labeled version of Guanfacine . It is an orally active noradrenergic α2A agonist and has high selectivity for the α2A receptor subtype . It is used in pharmaceutical analytical testing .


Molecular Structure Analysis

The molecular formula of Guanfacine-13C, 15N3 is C8[13C]H9Cl2[15N]3O . It has a molecular weight of 250.07 g/mol .


Physical And Chemical Properties Analysis

Guanfacine-13C, 15N3 is a solid substance . Its solubility in methanol is slight when sonicated . It has a molecular weight of 250.07 g/mol .

Scientific Research Applications

1. ADHD and Related Disorders

Guanfacine, an alpha(2A) adrenoceptor agonist, is primarily known for its application in treating ADHD and related disorders. It has been explored for its off-label use in children for ADHD and pervasive developmental disorders (PDDs). Research supports its efficacy in improving ADHD symptoms. Extended-release formulations have shown promise in clinical trials (Posey & McDougle, 2007).

2. Catecholaminergic Transmissions in the Orbitofrontal Cortex

Studies have investigated guanfacine's effect on catecholaminergic transmissions in the orbitofrontal cortex. It impacts catecholamine release, particularly in pathways associated with ADHD. Chronic administration of guanfacine has been observed to alter neurotransmitter release, contributing to its clinical actions against ADHD and comorbid symptoms (Okada et al., 2019).

3. Guanfacine's Mechanism of Action in Prefrontal Cortical Disorders

Guanfacine's therapeutic actions in prefrontal cortical disorders, such as ADHD, stress-related disorders, and substance abuse, can be attributed to its modulation of adrenoceptor activity in the prefrontal cortex. It enhances PFC neuronal firing and cognitive functions, offering potential benefits in various mental disorders (Arnsten, 2020).

4. Antivirulence Agent in Pseudomonas aeruginosa

Guanfacine has been identified as an antivirulence agent in Pseudomonas aeruginosa, suggesting its potential in disarming pathogens without affecting their growth. This application is significant in the context of antibiotic resistance and the need for alternative therapeutic strategies (Okada, Li, & Seyedsayamdost, 2019).

Future Directions

As an internal standard for the quantification of Guanfacine, Guanfacine-13C, 15N3 is likely to continue to be used in pharmaceutical analytical testing . Its future use may depend on the ongoing need for these tests and the development of new analytical methods.

properties

IUPAC Name

N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15)/i9+1,12+1,13+1,14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJOMKTZOLKMBF-DATIIYMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)[15N]=[13C]([15NH2])[15NH2])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675628
Record name N-{Bis[(~15~N)amino](~13~C)methylidene}-2-(2,6-dichlorophenyl)(~15~N)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanfacine-13C, 15N3

CAS RN

1189924-28-4
Record name N-{Bis[(~15~N)amino](~13~C)methylidene}-2-(2,6-dichlorophenyl)(~15~N)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
J Wang, Q Zou - Current Pharmaceutical Analysis, 2022 - ingentaconnect.com
… -labeled internal standard (IS) guanfacine-13C-15N3 without the impact of ion suppression … (MRM) was used for guanfacine and guanfacine-13C-15N3 at the transitions m/z 246.1→…
Number of citations: 1 www.ingentaconnect.com
A Das - 2020 - books.google.com
The International Conference on Innovations in Biotechnology and Life Sciences (ICIBLS), 2020 was hosted by Delhi Technological University (formerly known as Delhi College of …
Number of citations: 0 books.google.com

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